molecular formula C12H12N2OS B12930129 3-Phenyl-5-propan-2-ylidene-2-sulfanylideneimidazolidin-4-one CAS No. 61632-47-1

3-Phenyl-5-propan-2-ylidene-2-sulfanylideneimidazolidin-4-one

Cat. No.: B12930129
CAS No.: 61632-47-1
M. Wt: 232.30 g/mol
InChI Key: BLFUXVGECQWZJJ-UHFFFAOYSA-N
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Description

3-Phenyl-5-(propan-2-ylidene)-2-thioxoimidazolidin-4-one is an organic compound with the molecular formula C12H12N2OS It is characterized by the presence of a phenyl group, a propan-2-ylidene moiety, and a thioxoimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(propan-2-ylidene)-2-thioxoimidazolidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of phenyl isothiocyanate with an appropriate ketone under basic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the desired thioxoimidazolidinone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(propan-2-ylidene)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

3-Phenyl-5-(propan-2-ylidene)-2-thioxoimidazolidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(propan-2-ylidene)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenyl group may also contribute to the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-5-(propan-2-ylidene)-2-selenoxoimidazolidin-4-one
  • 3-Phenyl-5-(propan-2-ylidene)-2-oxoimidazolidin-4-one

Uniqueness

3-Phenyl-5-(propan-2-ylidene)-2-thioxoimidazolidin-4-one is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and potential biological activity compared to its selenoxo and oxo analogs. The thioxo group can engage in specific interactions that are not possible with the other functional groups, making this compound particularly valuable in certain applications.

Properties

CAS No.

61632-47-1

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

3-phenyl-5-propan-2-ylidene-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C12H12N2OS/c1-8(2)10-11(15)14(12(16)13-10)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,16)

InChI Key

BLFUXVGECQWZJJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C(=O)N(C(=S)N1)C2=CC=CC=C2)C

Origin of Product

United States

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